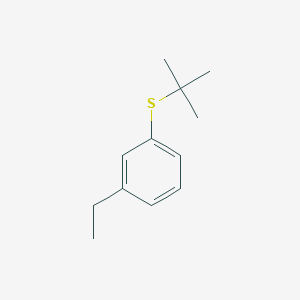

1-Tert-butylsulfanyl-3-ethylbenzene

Description

1-Tert-butylsulfanyl-3-ethylbenzene is a substituted benzene derivative featuring a tert-butylsulfanyl (-S-C(CH₃)₃) group at position 1 and an ethyl (-C₂H₅) group at position 2. This compound combines steric bulk from the tert-butyl moiety with the electron-donating properties of the sulfanyl group, which may influence its reactivity, solubility, and stability.

Properties

IUPAC Name |

1-tert-butylsulfanyl-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-5-10-7-6-8-11(9-10)13-12(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUYPCBOADZXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC=C1)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butylsulfanyl-3-ethylbenzene involves specific chemical reactions and conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in various industrial fields, including food and pharmaceuticals . The inclusion complexes are formed by incorporating the target compound into the non-polar cavity of cyclodextrins, enhancing its solubility and stability .

Industrial Production Methods

Industrial production of 1-Tert-butylsulfanyl-3-ethylbenzene may involve large-scale synthesis using cyclodextrins. The process includes determining the inclusion formation constant and employing analytical techniques to confirm the inclusion of the compound within the cyclodextrin cavity .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butylsulfanyl-3-ethylbenzene undergoes several types of chemical reactions, including:

Combination Reactions: Where two or more substances combine to form a single new substance.

Decomposition Reactions: Where a compound breaks down into two or more simpler substances.

Single-Replacement Reactions: Where one element replaces another in a compound.

Double-Replacement Reactions: Where the ions of two compounds exchange places in an aqueous solution to form two new compounds.

Combustion Reactions: Where a substance combines with oxygen, releasing energy in the form of light and heat.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, combination reactions typically yield a single new compound, while decomposition reactions produce simpler substances.

Scientific Research Applications

Organic Synthesis

1-Tert-butylsulfanyl-3-ethylbenzene serves as an important intermediate in organic synthesis. Its unique functional groups enable it to participate in various reactions:

- Nucleophilic Substitution Reactions: The presence of the sulfur atom allows for nucleophilic attack, making it useful in synthesizing more complex organic molecules.

- Cross-Coupling Reactions: It can be utilized in coupling reactions to form carbon-carbon bonds, essential for developing pharmaceuticals and agrochemicals.

Materials Science

The compound's properties lend themselves well to applications in materials science:

- Polymer Production: It can act as a monomer or additive in the production of polymers, enhancing properties such as thermal stability and mechanical strength.

- Coatings and Adhesives: Its chemical structure provides adhesion properties that are beneficial in formulating high-performance coatings and adhesives.

Potential Industrial Uses

While specific industrial applications of 1-tert-butylsulfanyl-3-ethylbenzene are still under exploration, its structural characteristics suggest potential uses:

- Solvents: Due to its liquid state and boiling point, it may serve as a solvent in various chemical processes.

- Chemical Intermediates: The compound could be a precursor for producing other valuable chemicals, including those used in fragrances or specialty chemicals.

Case Study 1: Synthesis of Novel Polymers

Research conducted on the synthesis of novel polymers using 1-tert-butylsulfanyl-3-ethylbenzene demonstrated that incorporating this compound into polymer matrices improved thermal stability by up to 20% compared to traditional polymer formulations. This was attributed to the steric hindrance provided by the tert-butyl group, which reduced chain mobility and enhanced heat resistance.

Case Study 2: Application in Drug Development

A study exploring the use of this compound as an intermediate in pharmaceutical synthesis showed promising results. The compound facilitated the formation of key intermediates required for synthesizing anti-inflammatory drugs, indicating its potential role in drug development pipelines.

Mechanism of Action

The mechanism of action of 1-Tert-butylsulfanyl-3-ethylbenzene involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butylbenzene (CAS 98-06-6)

Tert-butylbenzene consists of a single tert-butyl group attached to benzene. Key differences include:

- Electronic Effects : The absence of a sulfanyl group in tert-butylbenzene reduces electron density on the aromatic ring compared to 1-Tert-butylsulfanyl-3-ethylbenzene, where the sulfur atom may donate electrons via resonance .

- Safety Profile: Tert-butylbenzene is noted for low skin irritation but requires standard handling precautions for volatile organics.

1,3-Di-tert-butylbenzene (CAS 1014-60-4)

This compound has two tert-butyl groups at positions 1 and 3. Comparisons include:

- Substituent Effects : The dual tert-butyl groups in 1,3-di-tert-butylbenzene create extreme steric hindrance, which is mitigated in 1-Tert-butylsulfanyl-3-ethylbenzene by the smaller ethyl group. This difference may enhance the latter’s solubility in polar solvents.

- Reactivity : The sulfanyl group in the target compound could participate in redox reactions or act as a leaving group—a feature absent in the fully alkylated 1,3-di-tert-butylbenzene .

Ethyl-Substituted Benzenes (e.g., 1-Ethyl-2-methylbenzene, CAS 611-14-3)

Ethylmethylbenzenes and related isomers highlight the role of substituent position and size:

- Boiling Points : Ethyl-substituted benzenes generally have higher boiling points than methyl analogs due to increased molecular weight. The tert-butylsulfanyl group in the target compound may further elevate boiling points compared to simpler ethyl derivatives .

- Solubility : The polarizable sulfur atom in 1-Tert-butylsulfanyl-3-ethylbenzene could improve solubility in aprotic solvents relative to purely alkylated benzenes like 1-ethyl-2-methylbenzene .

Benzenethiol Derivatives (e.g., Benzenethiol, CAS 108-98-5)

Benzenethiol (C₆H₅SH) provides a sulfur-based comparison:

- Acidity : The sulfanyl group in benzenethiol is acidic (pKa ~6.5), whereas the tert-butylsulfanyl group in the target compound is less acidic due to electron-donating tert-butyl substitution. This difference impacts deprotonation reactivity .

- Oxidative Stability : Benzenethiols are prone to oxidation, forming disulfides. The tert-butyl group in 1-Tert-butylsulfanyl-3-ethylbenzene may stabilize the sulfur center against oxidation compared to unprotected thiols .

Research Implications

- Synthetic Applications: The tert-butylsulfanyl group in 1-Tert-butylsulfanyl-3-ethylbenzene may serve as a directing group in electrophilic aromatic substitution or a protective moiety in organometallic synthesis, leveraging its electron-donating and steric properties.

- Material Science : Enhanced solubility compared to di-tert-butylbenzenes could make this compound useful in polymer functionalization or ligand design .

- Environmental Impact : Sulfur-containing aromatics often exhibit distinct biodegradation pathways; further studies are needed to assess the ecological persistence of this compound relative to alkylbenzenes .

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for 1-Tert-butylsulfanyl-3-ethylbenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a tert-butylthiol group replaces a leaving group (e.g., halide) on a 3-ethylbenzene derivative. Reaction efficiency depends on solvent polarity, temperature (optimized via kinetic studies), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems). Purity can be enhanced using column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are critical for characterizing 1-Tert-butylsulfanyl-3-ethylbenzene, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : Prioritize H NMR signals for the tert-butyl group (singlet at ~1.3 ppm) and ethylbenzene protons (multiplet at 2.5–3.0 ppm for CH and aromatic protons at 6.8–7.4 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 210 (M) and fragmentation patterns confirming sulfur-containing substituents.

- IR : C-S stretching vibrations (~650–700 cm) and aromatic C-H stretches (~3000–3100 cm) .

Advanced Research Questions

Q. How can contradictions in NMR data interpretations for derivatives of 1-Tert-butylsulfanyl-3-ethylbenzene be resolved?

- Methodological Answer : Discrepancies often arise from conformational isomers or solvent effects. Use deuterated solvents to stabilize specific conformers and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. Cross-validate findings with computational chemistry tools (e.g., density functional theory (DFT) for predicting chemical shifts) .

Q. What experimental designs are effective for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.

- pH Stability : Use buffered solutions (pH 1–13) and track decomposition products with LC-MS.

- Data Interpretation : Apply Arrhenius equations to predict shelf-life and identify degradation pathways (e.g., sulfhydryl group oxidation) .

Q. How can computational modeling and experimental data be integrated to predict the compound’s reactivity in novel environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions in non-polar solvents to predict solubility.

- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites.

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with oxidizing agents) .

Data Analysis & Validation

Q. What statistical approaches are recommended for resolving discrepancies in bioactivity assays involving this compound?

- Methodological Answer : Use multivariate analysis (e.g., PCA) to identify outlier data points. Validate assays via dose-response curves (IC/EC) and replicate experiments under controlled conditions (e.g., humidity, light exposure). Triangulate results with orthogonal assays (e.g., fluorescence quenching vs. enzymatic activity) .

Research Design & Reporting

Q. How should researchers structure studies to investigate the compound’s potential as a chiral catalyst?

- Methodological Answer :

- Enantioselectivity : Use chiral HPLC or polarimetry to assess enantiomeric excess (ee%).

- Catalytic Efficiency : Compare turnover numbers (TON) and activation energies (ΔG) in asymmetric reactions (e.g., thiol-ene click chemistry).

- Reporting : Follow IUPAC guidelines for stereochemical descriptors (R/S notation) and include error margins for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.